molecular formula C13H23NO2 B6112727 1-(Diethylamino)hept-2-yn-4-yl acetate

1-(Diethylamino)hept-2-yn-4-yl acetate

Cat. No.: B6112727
M. Wt: 225.33 g/mol
InChI Key: NLGUSTWXEYDYFT-UHFFFAOYSA-N
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Description

1-(Diethylamino)hept-2-yn-4-yl acetate is an organic compound with the molecular formula C13H21NO2 It is a derivative of hept-2-yne, featuring a diethylamino group and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Diethylamino)hept-2-yn-4-yl acetate can be synthesized through a multi-step process involving the following key steps:

    Alkyne Formation: The starting material, hept-2-yne, is prepared through the elimination reaction of a dihalide. This involves the use of a strong base such as sodium amide in ammonia (NaNH2/NH3) to form the alkyne.

    Amination: The alkyne is then subjected to an amination reaction with diethylamine under suitable conditions to introduce the diethylamino group.

    Esterification: Finally, the compound undergoes esterification with acetic anhydride or acetyl chloride to form the acetate ester.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction steps as described above. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

1-(Diethylamino)hept-2-yn-4-yl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the acetate ester, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Diethylamino)hept-2-yn-4-yl acetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Diethylamino)hept-2-yn-4-yl acetate involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with biological receptors, while the alkyne and ester functionalities may participate in various biochemical reactions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(Diethylamino)but-2-yn-1-yl acetate: Similar structure with a shorter carbon chain.

    1-(Diethylamino)pent-2-yn-4-yl acetate: Similar structure with a different carbon chain length.

    1-(Diethylamino)hex-2-yn-4-yl acetate: Similar structure with a different carbon chain length.

Uniqueness

1-(Diethylamino)hept-2-yn-4-yl acetate is unique due to its specific carbon chain length and the presence of both diethylamino and acetate ester groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-(diethylamino)hept-2-yn-4-yl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO2/c1-5-9-13(16-12(4)15)10-8-11-14(6-2)7-3/h13H,5-7,9,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLGUSTWXEYDYFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C#CCN(CC)CC)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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